An In-depth Technical Guide to Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate
An In-depth Technical Guide to Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and safety considerations for Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis and application of novel small molecules.
Structural and Physicochemical Properties
Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate, with the CAS Number 59857-86-2, is a cyclic β-keto ester. Its structure features a five-membered pyrrolidinone ring, an N-methyl group, a ketone at the 4-position, and a methyl carboxylate at the 3-position. The presence of both a ketone and an ester group flanking an α-carbon is a key determinant of its chemical behavior.
A critical feature of this molecule is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group of the ester.[1] The ability to exist in both forms is fundamental to its reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 157.17 g/mol | PubChem[2] |
| CAS Number | 59857-86-2 | ChemicalBook[3] |
| IUPAC Name | methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | PubChem[2] |
| Synonyms | Methyl 1-Methyl-2-oxopyrrolidine-4-carboxylate, 1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester | ChemicalBook[3] |
Synthesis and Mechanistic Insights
The primary synthetic route to Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5] This reaction is a powerful tool for the formation of five- and six-membered rings.[5][6]
Workflow for the Synthesis of Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate
Caption: Synthetic workflow for Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate.
Experimental Protocol: Dieckmann Condensation
This protocol describes a general procedure for the synthesis of a cyclic β-keto ester via Dieckmann condensation. The specific starting materials and conditions may require optimization for the synthesis of Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate.
Materials:
-
Appropriate N-methylated amino diester precursor
-
Anhydrous solvent (e.g., toluene, THF)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Acid for workup (e.g., hydrochloric acid, acetic acid)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the diester precursor in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add the strong base portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature). The choice of base and temperature is critical to control the reaction rate and minimize side reactions.
-
Reaction: After the addition of the base, the reaction mixture is typically heated to reflux to drive the cyclization. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an acid. This step neutralizes the excess base and protonates the enolate to form the β-keto ester.
-
Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the enolate intermediates are sensitive to oxygen and moisture.
-
Anhydrous Conditions: Water will react with the strong base and the enolate intermediate, leading to side reactions and reduced yield.
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not be overly nucleophilic to avoid side reactions with the ester carbonyl. Sodium hydride or sodium ethoxide are common choices.[6]
-
Acidic Workup: The final product is a β-keto ester, which is acidic. The acidic workup ensures the protonation of the enolate formed during the reaction.
Spectroscopic and Analytical Characterization
Accurate characterization of Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate is essential for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for the N-methyl group (singlet), the methoxy group of the ester (singlet), and the protons on the pyrrolidinone ring (multiplets). The chemical shifts and coupling patterns of the ring protons would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and the ester, the N-methyl carbon, the methoxy carbon, and the carbons of the pyrrolidinone ring. |
| FTIR | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester. The exact positions of these bands can provide information about the molecular environment. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Analytical Methods
Chromatographic methods are essential for assessing the purity of Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate and for monitoring reaction progress.
Workflow for Purity Analysis
Caption: General workflow for the purity analysis of the target compound.
A reversed-phase HPLC method with UV detection is a common approach for the analysis of pyrrolidinone derivatives.[10][11]
Protocol: HPLC-UV Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Analysis: The retention time and peak area are used to identify and quantify the compound, respectively.
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like pyrrolidinone derivatives.[12][13][14]
Protocol: GC-MS Analysis
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Injection: A split/splitless injector is typically used.
-
Temperature Program: The oven temperature is programmed to ramp up to ensure good separation of the components.
-
Detection: A mass spectrometer is used as the detector, providing both qualitative (mass spectrum) and quantitative (peak area) information.
Chemical Reactivity
The reactivity of Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate is primarily governed by the presence of the β-keto ester functionality.
Reactivity at the α-Carbon
The α-carbon, situated between the ketone and ester carbonyl groups, is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo various reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.
-
Acylation: Reaction with acylating agents to introduce acyl groups.
Reactions at the Carbonyl Groups
-
Ketone: The ketone carbonyl can undergo nucleophilic addition reactions, such as reduction with a hydride reagent (e.g., NaBH₄) to form a secondary alcohol.
-
Ester: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a catalyst.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate (CAS 59857-86-2) is not widely available, information from related compounds suggests that it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Applications in Drug Discovery
The pyrrolidinone core is a common scaffold in many biologically active molecules and approved drugs. The functional groups present in Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various biological activities, including antibacterial and anticancer properties.[8][9][17][18] The ability to modify the structure at multiple positions allows for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate is a valuable heterocyclic building block with a rich and versatile chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in research and drug development. This guide provides a foundational understanding of these aspects, emphasizing the importance of careful experimental design and safety considerations.
References
- Addressing keto-enol tautomerism in the analysis of β-keto esters. Benchchem. Accessed February 20, 2026.
- Kurt Lesker Company.
- Dieckmann Cycliz
- Sigma-Aldrich.
- 59857-86-2(1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester). ChemicalBook. Accessed February 20, 2026.
- Dieckmann condensation. Wikipedia. Accessed February 20, 2026.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. June 18, 2025.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. April 27, 2023.
- Fausett, A. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc. April 7, 2025.
- Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography. LabRulez GCMS. Accessed February 20, 2026.
- Safety data sheet. RS-online.com. October 29, 2024.
- Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Frontier-Lab. Accessed February 20, 2026.
- The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on...
- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. November 17, 2014.
- Desai, P.S. et al. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. PubChem. Accessed February 20, 2026.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. June 18, 2025.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. June 18, 2025.
- 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. July 31, 2023.
- Reich, H.J. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Safety Data Sheet. Magnaflux. Accessed February 20, 2026.
- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Accessed February 20, 2026.
- Safety Data Sheet Product name: Silica Flour 100G. Flowcrete Pacific. November 1, 2022.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. September 26, 2011.
- Hassan, A.H.E. et al. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxyl
- Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, 97%, Thermo Scientific 250 mg. Fisher Scientific. Accessed February 20, 2026.
- Master The Dieckmann Condensation in 12 Minutes! YouTube. February 11, 2025.
- (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1). Fluorochem. Accessed February 20, 2026.
- A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation.
- Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. March 20, 2012.
- A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC. Accessed February 20, 2026.
- Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Accessed February 20, 2026.
Sources
- 1. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 59857-86-2 CAS Manufactory [m.chemicalbook.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
- 15. louisville.edu [louisville.edu]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 18. researchgate.net [researchgate.net]
